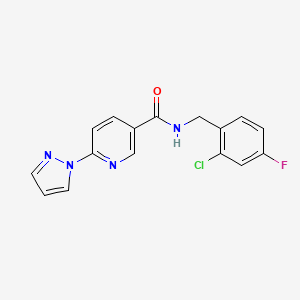

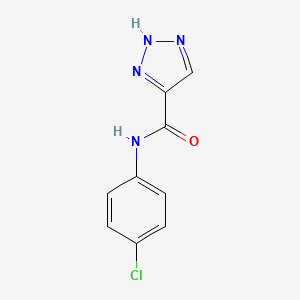

N-(2-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as CF33, is a small molecule inhibitor that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. CF33 was first synthesized in 2016 and has since been extensively studied for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Neuroprotection and Enzyme Inhibition

One study investigated the properties of a novel Na+/Ca2+ exchange (NCX) inhibitor, which could potentially serve as a neuroprotective drug by preferentially inhibiting NCX3, thus protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells. This class of compounds, including nicotinamide derivatives, showcases their potential in treating neurodegenerative diseases or brain injuries by modulating ion exchange processes crucial for cell survival under stress conditions (Iwamoto & Kita, 2006).

Molecular Assemblies and Crystal Engineering

Research into the structural and energetic analysis of molecular assemblies, particularly cocrystals involving nicotinamide and various acids, demonstrates the utility of nicotinamide derivatives in crystal engineering. These studies provide insights into basic recognition patterns and crystal lattice energetic features, which are essential for the development of pharmaceutically relevant materials (Jarzembska et al., 2017).

Supramolecular Chemistry

Nicotinamide has been used as a supramolecular reagent in synthesizing new copper(II) complexes, showcasing its versatility in forming supramolecular arrays. These complexes are linked by hydrogen bonds creating chains and networks, which can be applied in the design of molecular devices and materials science (Halaška et al., 2016).

Corrosion Inhibition

A study on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated the potential of these compounds as corrosion inhibitors. This application is particularly relevant in industrial chemistry, where the prevention of metal degradation is crucial (Chakravarthy et al., 2014).

Anticancer Activity

Nicotinamide derivatives have been evaluated for their antiproliferative and apoptosis-inducing properties against various cancer cell lines. This research underlines the therapeutic potential of nicotinamide derivatives in cancer treatment, highlighting their role in inducing cell apoptosis and inhibiting cancer cell proliferation (Zhang et al., 2018).

Propiedades

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c17-14-8-13(18)4-2-11(14)9-20-16(23)12-3-5-15(19-10-12)22-7-1-6-21-22/h1-8,10H,9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGORKXAFMSRLDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2965093.png)

![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2965094.png)

![1-(1-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2965097.png)

![2,4-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2965098.png)

![10-Bromo-6H-benzo[c][1]benzothiepin-11-one](/img/structure/B2965100.png)

![9,9-dimethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2965107.png)

![2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2965108.png)

![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2965109.png)

![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)